Z-Gln-OH
Overview
Description
Z-Gln-OH, also known as N-Carbobenzoxy-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive compounds. The compound has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 g/mol .
Mechanism of Action
Target of Action
Z-Gln-OH, also known as N-Carbobenzyloxy-L-glutamine, Cbthis compound, or Carbobenzoxyglutamine, is a derivative of glutamine . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes, including metabolism, cell integrity, protein synthesis, and degradation .
Mode of Action
It has been observed that it can inhibit inflammation, oxidative stress, and apoptosis, and ameliorate hyperoxic lung injury . It has also been shown to regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .
Biochemical Pathways
This compound is involved in several biochemical pathways. It has been shown to downregulate endoplasmic reticulum stress (ERS)-associated protein levels and inhibit c-Jun N-terminal kinase (JNK) and inositol-requiring enzyme 1 alpha (IRE1α) phosphorylation . This suggests that this compound may have a therapeutic effect on bronchopulmonary dysplasia (BPD) by reducing lung inflammation, oxidative stress, and apoptosis and improving lung function .
Pharmacokinetics
It is known that glutamine, from which this compound is derived, is the principal carrier of nitrogen in the body and is an important energy source for many cells .
Result of Action
This compound has been observed to promote body weight gain, significantly reduce pathological damage and oxidative stress in lung tissue, and improve lung function in neonatal rats . It also reduced pro-inflammatory cytokine release as well as inflammatory cell production in bronchoalveolar lavage fluid (BALF) and inhibited apoptosis in lung tissue cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effect of this compound on hyperoxic lung injury was studied in an environment of hyperoxia . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Gln-OH can be synthesized through multiple synthetic routes. One common method involves the protection of the amino group of L-glutamine with a carbobenzoxy (Cbz) group. This is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Gln-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-glutamine and benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbobenzoxy group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Hydrolysis: Produces L-glutamine and benzyl alcohol.
Substitution: Yields various substituted glutamine derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other bioactive molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of functional foods and dietary supplements
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-L-glutamic acid: Another derivative of glutamic acid with similar protective groups.
N-Carbobenzoxy-L-asparagine: A derivative of asparagine with a carbobenzoxy group.
N-Carbobenzoxy-L-lysine: A lysine derivative used in peptide synthesis
Uniqueness
Z-Gln-OH is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as an acyl donor makes it particularly valuable in peptide synthesis and protein modification studies .
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLDJNLXLMGLX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883880 | |
Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-64-8 | |
Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Carbobenzoxyglutamine (Z-Gln-OH) particularly useful in peptide synthesis?
A1: this compound plays a crucial role in peptide synthesis due to the presence of the carbobenzoxy (Z) protecting group. This group effectively masks the reactive amine group of glutamine, preventing unwanted side reactions during peptide chain assembly [, , ]. This allows for controlled and stepwise addition of amino acids, a cornerstone of peptide synthesis methodologies.
Q2: How is the carbobenzoxy (Z) protecting group removed from Carbobenzoxyglutamine (this compound) after peptide synthesis?
A2: The carbobenzoxy (Z) group can be removed from this compound, and consequently from the synthesized peptide, using specific cleavage methods. One approach involves catalytic hydrogenation [, ]. This method utilizes hydrogen gas and a catalyst, typically palladium on carbon, to cleave the Z group, yielding the desired deprotected peptide and toluene as a byproduct.
Q3: Aside from catalytic hydrogenation, are there alternative methods to remove the Z group from Carbobenzoxyglutamine (this compound)?
A3: Yes, an alternative method for Z group removal is treatment with trifluoroacetic acid in the presence of anisole []. This approach provides a milder and often faster deprotection compared to catalytic hydrogenation, making it useful in certain peptide synthesis strategies.
Q4: Can you provide an example of Carbobenzoxyglutamine (this compound) being used in the synthesis of a specific peptide fragment?
A4: Certainly! Researchers successfully utilized this compound in the stepwise synthesis of a derivative of the N-terminal octapeptide of the B-chain of insulin []. They started with a protected tetrapeptide and sequentially added this compound, amongst other protected amino acids, to build the octapeptide chain. This showcases the practical application of this compound in constructing biologically relevant peptide sequences.
Q5: Beyond its use in traditional peptide synthesis, has Carbobenzoxyglutamine (this compound) been explored in other applications?
A5: Interestingly, this compound has been employed as a substrate in studying enzymatic reactions. Researchers investigated the use of thermolysin, a protease enzyme, to catalyze peptide bond formation between this compound and another amino acid derivative in a solid-state reaction []. This highlights the potential of this compound as a tool for exploring enzyme kinetics and solid-phase peptide synthesis methods.
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